molecular formula C16H17NO6S2 B11655322 methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate

methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate

Cat. No.: B11655322
M. Wt: 383.4 g/mol
InChI Key: QPLKAWYZRYJCFO-GHXNOFRVSA-N
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Description

Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. Finally, esterification with methanol produces the desired methyl ester .

Chemical Reactions Analysis

Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its thiazolidine ring and trimethoxybenzylidene moiety play crucial roles in its biological activity by binding to target proteins and modulating their functions .

Comparison with Similar Compounds

Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:

  • Methyl 2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate
  • 2-Methyl-5-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoic acid

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities.

Properties

Molecular Formula

C16H17NO6S2

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C16H17NO6S2/c1-20-10-5-9(6-11(21-2)14(10)23-4)7-12-15(19)17(16(24)25-12)8-13(18)22-3/h5-7H,8H2,1-4H3/b12-7-

InChI Key

QPLKAWYZRYJCFO-GHXNOFRVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)OC

Origin of Product

United States

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